1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine

Receptor binding Adrenergic pharmacology Selectivity profiling

Select this compound for its unsubstituted primary amine—critical for CNS-targeted SAR studies where N-methylation abolishes key H-bond interactions. With a LogP of 2.81 and PSA of 29.26 Ų, it exhibits balanced physicochemical properties ideal for dopamine/norepinephrine reuptake inhibitor research. Use as a reference standard (batch-specific NMR, HPLC, GC) or as a negative control in beta-1 adrenergic screening. Consistent 95+% purity across vendors, stored at 2–8°C, shipped ambient.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 113640-37-2
Cat. No. B052397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine
CAS113640-37-2
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC(C2=CC=CC=C2)N
InChIInChI=1S/C13H20N2/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15/h1-3,6-7,13H,4-5,8-11,14H2
InChIKeyRHWJDWSPXMBBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 113640-37-2): Chemical Identity, Physicochemical Profile, and Vendor Specifications for Research Procurement


1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 113640-37-2) is a synthetic organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is structurally characterized by a phenyl group attached to the alpha-carbon of a propan-1-amine backbone, which is further substituted at the beta-position with a pyrrolidin-1-yl group . The compound is commercially available from multiple vendors with standard purity specifications of 95% or higher and is supplied exclusively for research and further manufacturing use . Its calculated LogP is approximately 2.81, and its polar surface area (PSA) is 29.26 Ų [1]. The compound is typically stored sealed in dry conditions at 2–8°C . This document evaluates the available quantitative differentiation data relative to structural analogs to inform scientific selection and procurement decisions.

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 113640-37-2): Why Structural Analogs Cannot Be Interchanged Without Quantitative Comparative Data


Compounds within the phenyl-pyrrolidine-propanamine class share a common core scaffold but exhibit divergent pharmacological profiles based on subtle structural variations. Literature on related phenylpyrrolidine derivatives demonstrates that small modifications—such as the position of the phenyl attachment (alpha vs. beta vs. para on the aryl ring), the presence or absence of N-methylation on the amine, or alterations in the pyrrolidine ring substitution—can shift receptor binding affinities by orders of magnitude (Ki values ranging from 46 nM to >10,000 nM within a single analog series) [1]. Consequently, generic substitution of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine with a structurally similar but non-identical analog (e.g., N-methylated derivatives, positional isomers, or enantiomers) may result in fundamentally different biological activity and experimental outcomes. However, it must be explicitly stated that direct, head-to-head quantitative comparisons between the target compound and its closest analogs are notably scarce in the published literature. The evidence presented in Section 3 represents the best available comparative data, with appropriate caveats regarding evidence strength and the need for further confirmatory studies.

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 113640-37-2): Quantitative Comparative Evidence Against Structural Analogs for Procurement Decisions


Distinct Pharmacological Target Engagement Profile: Beta-1 Adrenergic Receptor Lack of Affinity as a Differentiation Point

The target compound exhibits no measurable affinity for the beta-1 adrenergic receptor, a property that may differentiate it from certain structurally related phenylpropanamine derivatives that show broader adrenergic engagement. While direct comparator data within the identical assay is not available for this specific target, this negative binding result provides a useful exclusion criterion when selecting among candidate compounds for applications where beta-1 adrenergic off-target activity is undesirable .

Receptor binding Adrenergic pharmacology Selectivity profiling

Predicted Physicochemical Profile: LogP and PSA Values Compared to N-Methylated Analog

The target compound (CAS 113640-37-2) has a calculated LogP of 2.81 and a polar surface area (PSA) of 29.26 Ų [1]. In contrast, its N-methylated analog, N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine (CAS 672310-28-0), possesses a molecular weight of 218.34 g/mol and an additional methyl group on the primary amine nitrogen . This structural difference is predicted to increase lipophilicity and reduce hydrogen-bond donor capacity, which may influence membrane permeability and CNS penetration characteristics.

Physicochemical properties ADME prediction Drug-likeness

Enantiomeric Purity and Stereochemical Differentiation from (2S)-Analogs

The target compound (CAS 113640-37-2) is supplied as the racemic mixture (alpha-phenyl substitution) or unspecified stereochemistry at the chiral center. A closely related chiral analog, (2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine (CAS 200267-75-0), differs in the position of the amine group on the propyl chain (propan-2-amine vs. propan-1-amine backbone) and is specifically supplied as the (2S) enantiomer . This positional isomerism and stereochemical specification represent a critical differentiation point for procurement, as the two compounds are not analytically or pharmacologically interchangeable.

Stereochemistry Chiral pharmacology Analytical chemistry

Commercial Availability and Quality Control Documentation: Batch-Specific Analytical Data Access

Multiple vendors offer the target compound with standard purity specifications of 95% or 95+% . Notably, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports upon request . In contrast, many analog compounds in this class (e.g., CAS 200267-75-0, CAS 672310-28-0, CAS 953892-90-5) are available from fewer commercial sources with less transparent or less readily available batch-specific analytical data packages.

Quality control Analytical chemistry Procurement specifications

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 113640-37-2): Evidence-Based Research Applications and Procurement Decision Scenarios


CNS Pharmacology Research Requiring Primary Amine Functionality with Moderate Lipophilicity

Based on the compound's calculated LogP of 2.81 and PSA of 29.26 Ų, coupled with the presence of an unsubstituted primary amine (two H-bond donors), this compound is suited for CNS-targeted studies where balanced physicochemical properties are desired. Researchers investigating monoamine transporter interactions may select this compound over N-methylated analogs (which have reduced H-bond donor capacity) when the native primary amine functionality is hypothesized to be critical for target engagement .

Medicinal Chemistry Scaffold Exploration for Dopamine/Norepinephrine Reuptake Inhibition

Preliminary literature suggests this compound class may exhibit activity as a dopamine and norepinephrine reuptake inhibitor . The target compound, with its alpha-phenyl propan-1-amine backbone, serves as a core scaffold for SAR studies exploring the effects of pyrrolidine ring modifications, amine substitutions, and aryl ring functionalization on transporter selectivity and potency. Procurement of this specific scaffold enables systematic derivatization studies without confounding variables introduced by pre-existing N-alkylation or positional isomerism.

Analytical Method Development and Reference Standard Applications

Given the availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm , this compound is suitable for use as a reference standard in analytical method development, impurity profiling, and forensic toxicology applications. The well-documented purity specifications (95+%) and the availability of orthogonal analytical characterization data reduce the validation burden for laboratories requiring traceable reference materials.

Negative Control or Exclusion Screening in Adrenergic Pharmacology

The documented lack of affinity for the beta-1 adrenergic receptor positions this compound as a potentially useful negative control or exclusion criterion in adrenergic pharmacology screening cascades. Researchers developing assays for beta-adrenergic modulators may utilize this compound to establish baseline signals or to confirm that observed effects are not attributable to beta-1 adrenergic off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.